molecular formula C13H18FN3O3S B366608 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide CAS No. 801225-15-0

4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B366608
CAS No.: 801225-15-0
M. Wt: 315.37g/mol
InChI Key: KVDPCAFLAKRARN-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide is a synthetic organic compound featuring a piperazine core functionalized with both a dimethylcarboxamide and a (4-fluorophenyl)sulfonyl group. This specific molecular architecture, which incorporates a sulfonamide moiety, is often investigated in medicinal chemistry for its potential as a key intermediate or scaffold. Researchers value such structures for designing and synthesizing novel bioactive molecules. The presence of the sulfonamide group is of particular interest, as this functional group is commonly found in compounds with a range of pharmacological activities, including enzyme inhibition. As a result, this chemical serves as a versatile building block for the development of potential therapeutic agents and for probing biochemical pathways. The compound is provided as a high-purity material to ensure consistent and reliable results in laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the specific analytical data (e.g., NMR, LC-MS) and handle the material according to laboratory safety protocols.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O3S/c1-15(2)13(18)16-7-9-17(10-8-16)21(19,20)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDPCAFLAKRARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperazine

Step 1: Boc Protection of Piperazine
Piperazine is mono-protected using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-piperazine. This step ensures selective functionalization at the unprotected amine.

Reaction Conditions Details
SolventTetrahydrofuran (THF)
BaseTriethylamine (TEA)
Temperature0–5°C
Time4–6 hours
Yield85–90%

Mechanistic Insight : Boc₂O reacts with the primary amine of piperazine, forming a stable carbamate while leaving the secondary amine available for subsequent reactions.

Sulfonylation of N-Boc-Piperazine

Step 2: Reaction with 4-Fluorophenylsulfonyl Chloride
The unprotected amine of N-Boc-piperazine undergoes sulfonylation with 4-fluorophenylsulfonyl chloride to form N-Boc-4-(4-fluorophenyl)sulfonylpiperazine.

Reaction Conditions Details
SolventAcetonitrile
BaseN-Methylmorpholine (NMM)
Temperature−5°C to 5°C
Time2–3 hours
Yield75–80%

Key Observation : The use of acetonitrile as a solvent minimizes side reactions, while NMM effectively neutralizes HCl generated during sulfonylation.

Deprotection of Boc Group

Step 3: Acidic Removal of Boc Protecting Group
The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 4-(4-fluorophenyl)sulfonylpiperazine.

Reaction Conditions Details
SolventDCM/TFA (9:1 v/v)
TemperatureRoom temperature
Time1–2 hours
Yield90–95%

Carboxamide Formation

Step 4: Reaction with Dimethylcarbamoyl Chloride
The free amine of 4-(4-fluorophenyl)sulfonylpiperazine reacts with dimethylcarbamoyl chloride to install the N,N-dimethylcarboxamide group.

Reaction Conditions Details
SolventDimethylformamide (DMF)
BaseN,N-Diisopropylethylamine (DIPEA)
Temperature20–25°C
Time3–4 hours
Yield70–75%

Optimization Note : DMF enhances the solubility of intermediates, while DIPEA facilitates the elimination of HCl, driving the reaction to completion.

Alternative Pathways and Comparative Analysis

One-Pot Sequential Functionalization

A streamlined approach involves sequential sulfonylation and carboxamidation without intermediate isolation. This method reduces purification steps but requires precise stoichiometric control to avoid disubstitution.

Parameter One-Pot Method Stepwise Method
Overall Yield60–65%75–80%
Purity85–90%95–98%
ScalabilityLimited due to side reactionsHigh

Critical Insight : The stepwise method remains superior for large-scale synthesis due to higher reproducibility and purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.85–7.78 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.60–3.45 (m, 8H, piperazine-H), 3.10 (s, 6H, N(CH₃)₂).

  • ESI-MS : m/z 356.1 [M+H]⁺.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • Acetonitrile and DMF are recycled via distillation, reducing environmental impact.

  • HCl byproducts are neutralized with aqueous NaOH, forming NaCl for safe disposal.

Cost Analysis

Component Cost per Kilogram (USD)
4-Fluorophenylsulfonyl chloride$220–250
Dimethylcarbamoyl chloride$180–200
Boc-piperazine$150–170

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Challenge : Competing disubstitution during sulfonylation.

  • Solution : Use of Boc protection ensures monosubstitution, as demonstrated in Step 2.

Purification Difficulties

  • Challenge : Separation of monosubstituted and disubstituted byproducts.

  • Solution : Column chromatography with silica gel (ethyl acetate/hexane) achieves >95% recovery.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures.
  • Reagent in Organic Transformations : It is utilized in various organic reactions due to its reactive functional groups.

Biology

  • Biochemical Probes : Investigated for its potential as a probe to study enzyme interactions, particularly in understanding enzyme kinetics and mechanisms.
  • Cellular Processes : Research has shown that it may influence cellular signaling pathways, including those involved in cell proliferation and apoptosis.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential applications in treating diseases such as cancer and neurological disorders. Its mechanism typically involves modulating enzyme activity or receptor interactions.
  • Case Studies :
    • A study indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
    • Research into its interactions with specific molecular targets has revealed promising pathways for drug development aimed at treating chronic diseases.

Industry

  • Material Development : Used in the formulation of advanced materials due to its unique chemical structure.
  • Pharmaceutical Applications : It plays a role in the synthesis of pharmaceutical intermediates, contributing to the development of new medications.

Data Tables

Application AreaDescriptionExample Studies
ChemistryBuilding block for organic synthesisSynthesis of novel compounds
BiologyBiochemical probe for enzyme studiesInteraction studies with kinases
MedicinePotential anticancer agentCytotoxicity against HCT-116 cells
IndustryAdvanced materials developmentUse in pharmaceutical intermediates

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Compound 43 achieves a 74% yield via coupling reactions, suggesting robust synthetic routes for fluorophenyl-piperazine derivatives . In contrast, analogs like A3 (57.3% yield) indicate positional sensitivity of substituents during synthesis .
  • Thermal Stability : Fluorine substitution (e.g., A3 ) correlates with higher melting points (~197°C), likely due to increased crystallinity from halogen interactions .
  • Conformational Effects : Piperazine rings in analogs such as N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide adopt a chair conformation , which may influence receptor binding .

Functional Group Impact on Bioactivity

  • Sulfonyl vs. Benzyl Groups : The target compound’s sulfonyl group may enhance hydrogen bonding with target proteins compared to the benzyl group in N-(4-ethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide, which prioritizes lipophilicity .
  • Halogen Effects : Fluorine at the para position (as in A3 ) improves metabolic stability and electron-withdrawing effects, whereas chlorine (e.g., A6 ) increases molecular weight and steric bulk .

Biological Activity

4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name: this compound
  • Molecular Formula: C13H18FN3O3S
  • CAS Number: 801225-15-0

The presence of a sulfonyl group, a piperazine ring, and a fluorophenyl moiety contributes to its biological profile, making it a candidate for various biochemical interactions.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Preliminary studies suggest that the compound interacts with:

  • Enzymes: It has shown potential as an inhibitor of human acetylcholinesterase, which is crucial for neurotransmitter regulation. This interaction may have implications for neurodegenerative diseases such as Alzheimer's .
  • Receptors: The compound may modulate the activity of sigma receptors, which are involved in various neurobiological processes. Research indicates that compounds targeting these receptors can influence dopamine transporter conformation, potentially affecting dopaminergic signaling pathways .

Pharmacological Studies

Research has demonstrated the following biological activities:

  • Inhibition of Acetylcholinesterase:
    • In vitro studies indicate that this compound exhibits significant inhibitory effects on acetylcholinesterase, suggesting its potential use in treating cognitive disorders .
  • Antitumor Activity:
    • Case studies involving similar piperazine derivatives have reported antitumor effects through mechanisms such as cell cycle arrest and apoptosis induction in cancer cell lines. These findings imply that this compound might also exhibit similar properties .
  • Neuroprotective Effects:
    • The compound's interaction with sigma receptors may confer neuroprotective benefits, potentially mitigating the effects of neurotoxins and promoting neuronal survival .

Summary of Biological Activities

Activity Effect Reference
Acetylcholinesterase InhibitionSignificant inhibition observed
Antitumor ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsModulates sigma receptors

Case Studies

  • Preclinical Studies on Neurodegeneration:
    • A study evaluated the effect of similar piperazine derivatives on neurodegenerative models, highlighting their role in reducing amyloid peptide aggregation. This suggests a potential application for this compound in Alzheimer's disease treatment .
  • Anticancer Research:
    • Research involving piperazine derivatives showed promising results in inhibiting tumor growth in xenograft models, indicating that compounds like this compound could be developed for cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves coupling a fluorophenyl sulfonyl chloride with a dimethylpiperazine-carboxamide precursor. Key steps include:
  • Reagent Selection : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide) to activate the sulfonyl chloride for nucleophilic attack by the piperazine nitrogen .
  • Reaction Conditions : Conduct reactions under anhydrous conditions in solvents such as dichloromethane (DCM) or acetonitrile at 0–25°C to minimize side reactions .
  • Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the product with >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine methyl groups at δ 2.2–3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 356.12 for C₁₃H₁₇F₂N₃O₃S) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol and analyze bond lengths/angles (e.g., S–O bond ≈1.43 Å; piperazine chair conformation) .

Advanced Research Questions

Q. How can reaction parameters be optimized to address low yields in the sulfonylation step?

  • Methodological Answer : Low yields often stem from incomplete activation of the sulfonyl chloride or steric hindrance. Strategies include:
  • Catalyst Screening : Test Lewis acids (e.g., DMAP) to enhance electrophilicity of the sulfonyl group .
  • Solvent Effects : Switch from polar aprotic solvents (e.g., DMF) to less polar solvents (e.g., THF) to reduce competing hydrolysis .
  • Temperature Gradients : Perform reactions at −10°C to slow down side reactions while maintaining reactivity .

Q. What experimental approaches are recommended to assess this compound’s biological activity against serotonin receptors?

  • Methodological Answer :
  • In Vitro Binding Assays : Use radioligand displacement assays (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) to measure IC₅₀ values. A typical protocol involves:
  • Incubating receptor membranes with the compound (0.1 nM–10 µM) and a radiolabeled ligand.
  • Quantifying displacement using scintillation counting .
  • Functional Assays : Employ cAMP accumulation assays in HEK293 cells expressing human 5-HT receptors to evaluate agonist/antagonist activity .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions or receptor subtypes. Mitigate by:
  • Standardizing Protocols : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer systems (e.g., HEPES vs. Tris) .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out degradation artifacts .
  • Structural Analog Comparison : Compare activity with analogs like N-(4-chlorophenyl)piperazine-1-carboxamide to identify substituent-specific effects .

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